molecular formula C13H12N2O4S B14600113 Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate CAS No. 58358-61-5

Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14600113
CAS No.: 58358-61-5
M. Wt: 292.31 g/mol
InChI Key: SIKJUMDLHRIXMZ-UHFFFAOYSA-N
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Description

Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a phenyl group, a benzenesulfonyl group, and a hydrazine carboxylate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of phenylhydrazine with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl hydrazine, which is then esterified with a carboxylate ester to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl hydrazones.

    Reduction: It can be reduced to the corresponding hydrazine derivative.

    Substitution: The phenyl and benzenesulfonyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfonyl hydrazones, reduced hydrazine derivatives, and substituted phenyl or benzenesulfonyl compounds.

Scientific Research Applications

Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of Phenyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The pathways involved may include the formation of hydrazone linkages and subsequent biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.

    Benzenesulfonyl Hydrazine: Shares the sulfonyl hydrazine moiety but lacks the carboxylate ester group.

    Hydrazine Carboxylates: Compounds with similar ester functionalities but different substituents.

Properties

CAS No.

58358-61-5

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

phenyl N-(benzenesulfonamido)carbamate

InChI

InChI=1S/C13H12N2O4S/c16-13(19-11-7-3-1-4-8-11)14-15-20(17,18)12-9-5-2-6-10-12/h1-10,15H,(H,14,16)

InChI Key

SIKJUMDLHRIXMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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